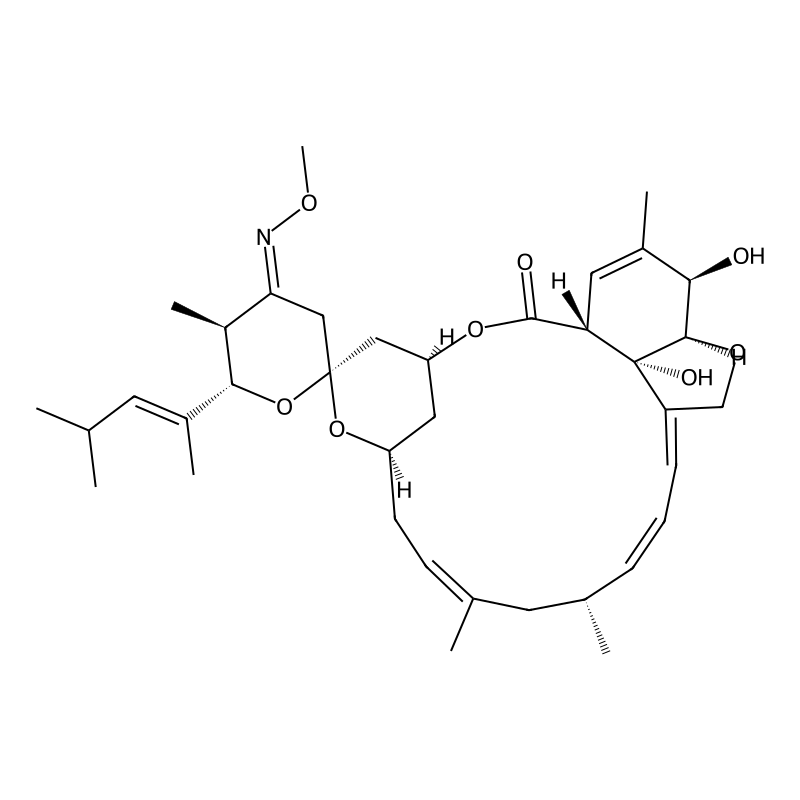

Moxidectin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Moxidectin (CAS: 113507-06-5) is a highly lipophilic, milbemycin-class macrocyclic lactone widely procured as an active pharmaceutical ingredient (API) for broad-spectrum anthelmintic and endectocide formulations. Structurally distinct from avermectins due to the absence of a disaccharide moiety at the C-13 position, moxidectin exhibits exceptional adipose tissue partitioning and metabolic stability. In industrial and pharmaceutical procurement, it is prioritized for its ability to support extended-release profiles—such as 6-to-12-month injectable depots—and its wider safety margins in sensitive mammalian populations [1]. Its unique pharmacokinetic properties make it a high-value precursor for both veterinary and emerging human tropical disease therapeutics.

Defaulting to a more common macrocyclic lactone, such as ivermectin, fundamentally compromises formulation longevity and safety profiles. Moxidectin's significantly higher lipophilicity (logP ~6.0 vs 4.8 for ivermectin) drives a much larger volume of distribution and a dramatically extended elimination half-life, which is critical for single-dose, long-acting depot formulations [1]. Furthermore, ivermectin relies heavily on intact P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier to prevent neurotoxicity; in P-gp-deficient subjects (e.g., MDR1-mutant canines), ivermectin rapidly accumulates in the brain. Moxidectin interacts differently with these transporters and mammalian GABA(A) receptors, providing a significantly wider margin of safety [1]. Finally, generic avermectins show high susceptibility to nematode resistance, whereas moxidectin maintains high potency against many ivermectin-resistant strains, making substitution unviable for efficacy-critical applications [2].

References

Pharmacokinetic Longevity and Tissue Distribution

Moxidectin's structural lipophilicity translates directly into superior pharmacokinetic retention. In comparative in vivo oral administration models (beagle dogs), moxidectin demonstrated a terminal elimination half-life of 621.3 ± 149.3 hours, compared to just 80.3 ± 29.8 hours for ivermectin. Additionally, the apparent volume of distribution at steady state (Vss/F) was 19.21 ± 3.61 L/kg for moxidectin versus 5.35 ± 1.29 L/kg for ivermectin [1].

| Evidence Dimension | Terminal elimination half-life and Volume of Distribution (Vss/F) |

| Target Compound Data | Half-life = 621.3 h; Vss/F = 19.21 L/kg |

| Comparator Or Baseline | Ivermectin (Half-life = 80.3 h; Vss/F = 5.35 L/kg) |

| Quantified Difference | 7.7-fold longer half-life and 3.6-fold larger volume of distribution. |

| Conditions | Oral administration at 250 µg/kg in beagle dog models. |

Enables the development of ultra-long-acting formulations (e.g., annual injectables) that cannot be achieved with ivermectin.

Neurotoxicity Margin in P-glycoprotein Deficiency

Moxidectin offers a substantially improved safety profile in subjects with compromised blood-brain barrier efflux mechanisms. In Mdr1ab(-/-) knockout mice (a model for MDR1-mutant animals), the lethal dose (LD50) for moxidectin was established at 2.3 µmol/kg. In direct contrast, the LD50 for ivermectin was 0.46 µmol/kg. This demonstrates that moxidectin requires significantly higher systemic concentrations to induce neurotoxicity, partly due to slower brain penetration and lower affinity for mammalian GABA(A) receptors[1].

| Evidence Dimension | Lethal Dose 50 (LD50) in P-gp-deficient subjects |

| Target Compound Data | 2.3 µmol/kg |

| Comparator Or Baseline | Ivermectin (0.46 µmol/kg) |

| Quantified Difference | 5-fold higher safety margin (lower toxicity) in MDR1-deficient models. |

| Conditions | Subcutaneous administration in Mdr1ab(-/-) knockout mice. |

Critical for procuring APIs intended for broad-spectrum veterinary products where genetic sensitivities (like the collie MDR1 mutation) pose severe liability risks.

Efficacy Against Avermectin-Resistant Nematodes

Due to differences in target receptor interaction and potency, moxidectin remains highly effective against strains that have developed resistance to standard avermectins. In a larval migration on agar test (LMAT) utilizing a selected field strain of ivermectin-resistant Haemonchus contortus, the lethal concentration (LC50) for moxidectin was 1.253 µg/mL. The same resistant strain required an LC50 of 91.06 µg/mL for ivermectin [1].

| Evidence Dimension | Lethal concentration (LC50) in resistant H. contortus |

| Target Compound Data | 1.253 µg/mL |

| Comparator Or Baseline | Ivermectin (91.06 µg/mL) |

| Quantified Difference | 72.6-fold higher potency against the resistant isolate. |

| Conditions | In vitro Larval Migration on Agar Test (LMAT). |

Drives the selection of Moxidectin for agricultural and veterinary formulations in regions where ivermectin resistance has rendered older drugs obsolete.

Lipophilicity and Lipid-Matrix Formulation Compatibility

The absence of the C-13 disaccharide group in moxidectin significantly increases its lipophilicity compared to avermectins. Moxidectin exhibits a logP of 6.0, whereas ivermectin has a logP of 4.8 [1]. This logarithmic difference translates to a substantially higher affinity for lipid matrices, enabling its successful incorporation into specialized lipid-based delivery systems, such as glyceryl tristearate microspheres, which erode slowly over months.

| Evidence Dimension | Partition coefficient (logP) |

| Target Compound Data | logP = 6.0 |

| Comparator Or Baseline | Ivermectin (logP = 4.8) |

| Quantified Difference | 1.2 log unit difference (over 10-fold higher lipophilicity). |

| Conditions | Standard physicochemical profiling. |

Directly dictates solvent selection, lipid microsphere compatibility, and the feasibility of sustained-release depot manufacturing.

Long-Acting Depot Injectables

Leveraging its high logP (6.0) and massive volume of distribution, moxidectin is the API of choice for extended-release veterinary injectables (e.g., lipid microsphere suspensions) that provide 6 to 12 months of continuous prophylaxis from a single dose [1].

Therapeutics for MDR1-Sensitive Breeds

Due to its 5-fold higher LD50 in P-glycoprotein deficient models compared to ivermectin, moxidectin is prioritized in topical and oral formulations designed for herding dogs (e.g., collies) susceptible to macrocyclic lactone neurotoxicity [2].

Resistance-Breaking Agricultural Anthelmintics

With up to 72-fold higher potency against specific ivermectin-resistant nematode strains (like H. contortus), moxidectin is procured for livestock herd management where legacy avermectin treatments have failed [3].

Human Tropical Disease Interventions

Moxidectin's superior pharmacokinetic retention and distinct tissue distribution profile have driven its recent adoption and FDA approval for human onchocerciasis (river blindness), offering more sustained microfilarial clearance than the traditional ivermectin baseline[1].

References

- [1] Frontiers in Veterinary Science, 2024; 11: 1396788. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs.

- [2] PLoS Neglected Tropical Diseases. 2012 Nov; 6(11): e1883. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice.

- [3] Pesquisa Veterinária Brasileira 33(2):183-187, 2013. Evaluation of resistance in a selected field strain of Haemonchus contortus to ivermectin and moxidectin.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (36.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (59.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (34.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (34.65%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (60.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Drug Classes

Pharmacology

Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

MeSH Pharmacological Classification

ATC Code

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02C - Antinematodal agents

P02CX - Other antinematodals

P02CX03 - Moxidectin

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

When moxidectin is orally administered, 2% of the dose is eliminated unchanged in the feces within 72 hours. Renal elimination is negligible.

Moxidectin presents a larger volume of distribution and mean residence time when compared to ivermectin. The reported volume of distribution is of 1.2 l/kg.

The apparent clearance of moxidectin is 3.5 L/hour.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

2: Hussar DA, Chahine EB. Omadacycline tosylate, Sarecycline hydrochloride, Rifamycin sodium, and Moxidectin. J Am Pharm Assoc (2003). 2019 Sep - Oct;59(5):756-760. doi: 10.1016/j.japh.2019.07.016. PubMed PMID: 31522740.

3: Getachew B, Tizabi Y. Antidepressant effects of moxidectin, an antiparasitic drug, in a rat model of depression. Behav Brain Res. 2019 Dec 30;376:112220. doi: 10.1016/j.bbr.2019.112220. Epub 2019 Sep 9. PubMed PMID: 31513828; PubMed Central PMCID: PMC6783392.

4: Kryda K, Six RH, Walsh KF, Holzmer SJ, Chapin S, Mahabir SP, Myers M, Inskeep T, Rugg J, Cundiff B, Pullins A, Ulrich M, McCall JW, McTier TL, Maeder SJ. Laboratory and field studies to investigate the efficacy of a novel, orally administered combination product containing moxidectin, sarolaner and pyrantel for the prevention of heartworm disease (Dirofilaria immitis) in dogs. Parasit Vectors. 2019 Sep 11;12(1):445. doi: 10.1186/s13071-019-3702-6. PubMed PMID: 31506094; PubMed Central PMCID: PMC6737634.

5: McTier TL, Six RH, Pullins A, Chapin S, Kryda K, Mahabir SP, Woods DJ, Maeder SJ. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs. Parasit Vectors. 2019 Sep 11;12(1):444. doi: 10.1186/s13071-019-3685-3. PubMed PMID: 31506088; PubMed Central PMCID: PMC6737633.

6: Krautmann MJ, Mahabir S, Fielder A, Collard W, Wolthuis TL, Esch K, Morton T, Alleman K, Luo L, McCandless E, Nederveld S, Kryda K, Carroll R, Boucher JF. Safety of an extended-release injectable moxidectin suspension formulation (ProHeart(®) 12) in dogs. Parasit Vectors. 2019 Sep 6;12(1):433. doi: 10.1186/s13071-019-3690-6. PubMed PMID: 31492168; PubMed Central PMCID: PMC6728954.

7: Genchi M, Vismarra A, Lucchetti C, Viglietti A, Crosara S, Gnudi G, Quintavalla C, Schaper R, Kramer L. Efficacy of imidacloprid 10%/moxidectin 2.5% spot on (Advocate®, Advantage Multi®) and doxycycline for the treatment of natural Dirofilaria immitis infections in dogs. Vet Parasitol. 2019 Sep;273:11-16. doi: 10.1016/j.vetpar.2019.07.011. Epub 2019 Jul 27. PubMed PMID: 31442887.

8: de Oliveira Ferreira F, Porto RS, Rath S. Aerobic dissipation of avermectins and moxidectin in subtropical soils and dissipation of abamectin in a field study. Ecotoxicol Environ Saf. 2019 Nov 15;183:109489. doi: 10.1016/j.ecoenv.2019.109489. Epub 2019 Aug 5. PubMed PMID: 31394379.

9: McTier TL, Kryda K, Wachowski M, Mahabir S, Ramsey D, Rugg D, Mazaleski M, Therrien C, Adams E, Wolff T, Bowman DD. ProHeart® 12, a moxidectin extended-release injectable formulation for prevention of heartworm (Dirofilaria immitis) disease in dogs in the USA for 12 months. Parasit Vectors. 2019 Jul 26;12(1):369. doi: 10.1186/s13071-019-3632-3. PubMed PMID: 31349867; PubMed Central PMCID: PMC6660952.

10: Getachew B, Reyes RE, Davies DL, Tizabi Y. Moxidectin Effects on Gut Microbiota of Wistar-Kyoto Rats: Relevance to Depressive-Like Behavior. Clin Pharmacol Transl Med. 2019;3(1):134-142. Epub 2019 May 5. PubMed PMID: 31321385; PubMed Central PMCID: PMC6639013.

11: Prichard RK, Geary TG. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:69-83. doi: 10.1016/j.ijpddr.2019.06.002. Epub 2019 Jun 15. Review. PubMed PMID: 31229910; PubMed Central PMCID: PMC6593148.

12: Fisara P, Guerino F, Sun F. Efficacy of a spot-on combination of fluralaner plus moxidectin (Bravecto(®) Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis. Parasit Vectors. 2019 May 23;12(1):259. doi: 10.1186/s13071-019-3512-x. PubMed PMID: 31122282; PubMed Central PMCID: PMC6533700.

13: Verdú JR, Cortez V, Martinez-Pinna J, Ortiz AJ, Lumaret JP, Lobo JM, Sánchez-Piñero F, Numa C. Author Correction: First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences. Sci Rep. 2019 May 21;9(1):7845. doi: 10.1038/s41598-019-43806-2. PubMed PMID: 31110196; PubMed Central PMCID: PMC6527691.

14: Keller L, Palmeirim MS, Ame SM, Ali SM, Puchkov M, Huwyler J, Hattendorf J, Keiser J. Efficacy and safety of ascending dosages of moxidectin and moxidectin-albendazole against Trichuristrichiura in adolescents: a randomized controlled trial. Clin Infect Dis. 2019 May 2. pii: ciz326. doi: 10.1093/cid/ciz326. [Epub ahead of print] PubMed PMID: 31044235.

15: Fazzio L, Moreno L, Galvan W, Canton C, Alvarez L, Streitenberger N, Sánchez R, Lanusse C, Sanabria R. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves. Vet Parasitol. 2019 Feb;266:73-79. doi: 10.1016/j.vetpar.2018.12.016. Epub 2019 Jan 11. PubMed PMID: 30736951.

16: Fourie JJ, Meyer L, Thomas E. Efficacy of topically administered fluralaner or imidacloprid/moxidectin on dogs with generalised demodicosis. Parasit Vectors. 2019 Jan 25;12(1):59. doi: 10.1186/s13071-018-3230-9. PubMed PMID: 30683143; PubMed Central PMCID: PMC6346496.

17: Otranto D, Solari Basano F, Pombi M, Capelli G, Nazzari R, Falsone L, Petry G, Pollmeier MG, Lia RP. Effectiveness of the spot-on combination of moxidectin and imidacloprid (Advocate®) in the treatment of ocular thelaziosis by Thelazia callipaeda in naturally infected cats. Parasit Vectors. 2019 Jan 11;12(1):25. doi: 10.1186/s13071-018-3262-1. PubMed PMID: 30635002; PubMed Central PMCID: PMC6329153.

18: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Pobel T, Gil MJ, Roepke RKA. Field effectiveness and safety of fluralaner plus moxidectin (Bravecto® Plus) against ticks and fleas: a European randomized, blinded, multicenter field study in naturally-infested client-owned cats. Parasit Vectors. 2018 Nov 19;11(1):598. doi: 10.1186/s13071-018-3175-z. PubMed PMID: 30454052; PubMed Central PMCID: PMC6240940.

19: Walther FM, Fisara P, Roepke RKA. Safety of topical administration of fluralaner plus moxidectin concurrently with praziquantel in cats. Parasit Vectors. 2018 Nov 19;11(1):597. doi: 10.1186/s13071-018-3170-4. PubMed PMID: 30454033; PubMed Central PMCID: PMC6240955.

20: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Kirkova Z, Iliev P, Rapti D, Postoli R, Capári B, Farkas R, Roepke RKA. A randomized, blinded, controlled, multi-centered field study assessing the treatment of gastrointestinal nematode infections in cats with fluralaner plus moxidectin spot-on solution (Bravecto® Plus). Parasit Vectors. 2018 Nov 19;11(1):589. doi: 10.1186/s13071-018-3169-x. PubMed PMID: 30449275; PubMed Central PMCID: PMC6240952.

Explore Compound Types